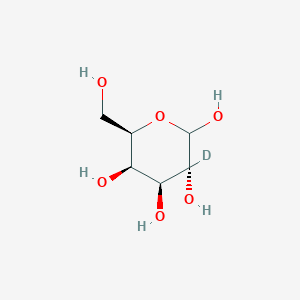
D-Galactose-2-d
Vue d'ensemble
Description
D-Galactose-2-d, also known as 2-Deoxy-D-galactose, is a glucose analog that shows a wide range of biological activities . It can inhibit glycolysis and thereby tumor growth, interfere with the biosynthetic processing of glycoproteins, and exhibit antiviral activity and hepatotoxicity . It can also be incorporated into rat gangliosides GM 2 and GD 3 in positions normally occupied by galactose .
Synthesis Analysis
The synthesis of D-Galactose-2-d involves various biotechnological processes. One of the main research directions is microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass . For instance, 2-Amino-2-deoxy-D-galactose was prepared from allyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-methyl-sulphonyl-β-D-glucopyranoside via allyl 2-benzamido-3-O-benzyl-2-deoxy-β-D-galactopyranoside .
Chemical Reactions Analysis
D-Galactose is useful as a raw material for biomass fuel production or low-calorie sweetener production . It can be converted to D-tagatose through the bioconversion process involving L-arabinose isomerase . In addition, D-galactose reacts with reagents like NaBH4 .
Physical And Chemical Properties Analysis
D-Galactose-2-d is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .
Applications De Recherche Scientifique
Metabolic Pathway and Galactosemia
D-Galactose-2-d plays a crucial role in the Leloir pathway for galactose metabolism. This pathway involves the conversion of D-galactose to glucose 1-phosphate, a process essential for normal galactose metabolism. Defects in the enzymes of this pathway can lead to galactosemia, a rare but potentially lethal condition with symptoms including intellectual retardation, liver dysfunction, and cataract formation (Holden, Rayment, & Thoden, 2003).
Biotechnological Applications
D-Galactose-2-d is significant for biotechnological processes such as biofuel production and the creation of low-calorie sweeteners. It has been utilized in microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. For instance, the bioconversion of D-galactose to D-tagatose, a promising low-calorie sugar alternative, is an area of active research (Chen et al., 2021).
Enzyme Research
Galactokinase, an enzyme in the Leloir pathway, has garnered interest for its metabolic role and potential use in creating sugar 1-phosphates. It's also been studied for its role in galactosemia and as a transcriptional regulator under certain conditions (Holden, Thoden, Timson, & Reece, 2004).
Therapeutic Applications
In medical research, D-galactose-2-d has been used in aging models to study neurodegeneration. Moderate exercise has been found to prevent neurodegeneration in D-galactose-induced aging mice, suggesting its role in aging research (Li et al., 2016).
Enzyme Modification for Industrial Use
Enzymes like pyranose 2-oxidase have been modified to improve their efficiency with D-galactose. These modifications can facilitate the production of high-value products from carbohydrate transformations, crucial for biofuel cells and food applications (Salaheddin et al., 2009).
Orientations Futures
D-Galactose-2-d has potential applications in various fields. For instance, it can be used for biofuel production from galactose-rich biomass . It can also be used for the production of low-calorie sweeteners as people pay more attention to health . Furthermore, D-Galactose-2-d has been used in studies on aging, where it has been shown to increase inflammatory markers .
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ODFFSVOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactose-2-d | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



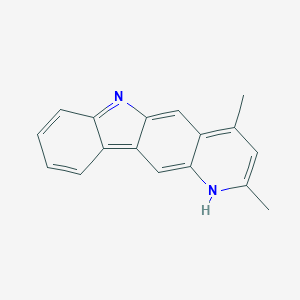
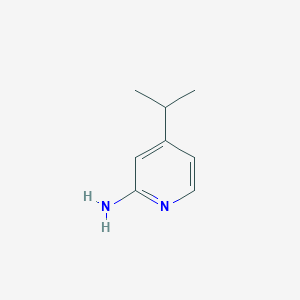
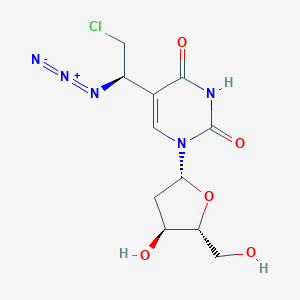
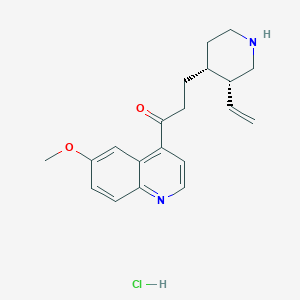

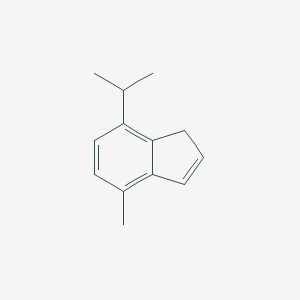
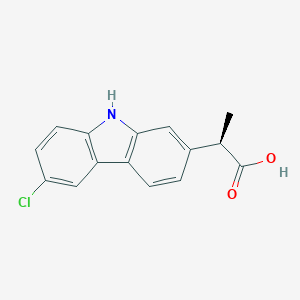
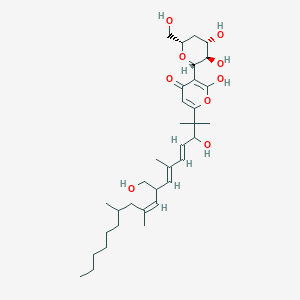
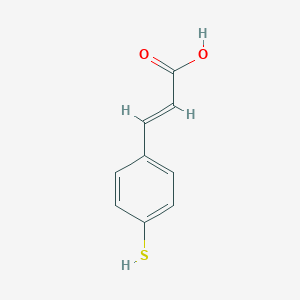
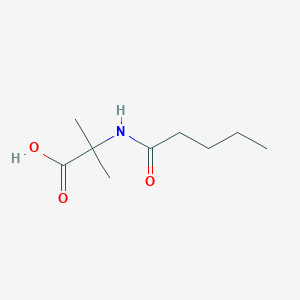
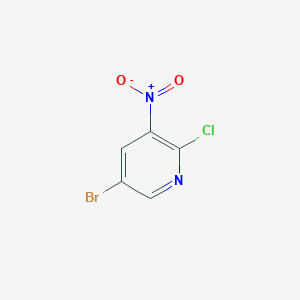
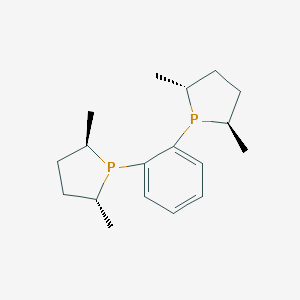
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)